3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one
Description
3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one is a furanone derivative characterized by a dihydrofuran-2(3H)-one core substituted with an amino group at position 3 and a 1,2-dihydroxyethyl group at position 3. This compound has been identified as a secondary metabolite in Burkholderia species, particularly when cultured on dextrose, where it acts as a signaling molecule involved in bacterial communication .
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-amino-5-(1,2-dihydroxyethyl)oxolan-2-one |
InChI |
InChI=1S/C6H11NO4/c7-3-1-5(4(9)2-8)11-6(3)10/h3-5,8-9H,1-2,7H2 |
InChI Key |
YFOCVDRXKZVXCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1C(CO)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: Amination reactions, such as the use of ammonia or amines, can be employed to introduce the amino group at the desired position on the furan ring.
Addition of the dihydroxyethyl side chain: This step involves the addition of a dihydroxyethyl group to the furan ring, which can be accomplished through various organic reactions such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often tailored to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the furan ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Activity
The compound has shown promising antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium strains resistant to commonly used antibiotics. Research indicates that derivatives of this compound can be effective in treating infections caused by these resistant strains. A notable patent (US6350775B1) describes a class of furanone derivatives that exhibit such antibacterial activity, highlighting the potential for developing new antibiotic therapies .
Antioxidant Properties
Studies have suggested that 3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one possesses antioxidant properties that can help mitigate oxidative stress in biological systems. This characteristic is particularly valuable in the formulation of dietary supplements and functional foods aimed at improving health outcomes related to oxidative damage .
Agricultural Applications
Pesticidal Activity
Research has indicated that the compound may have applications as a pesticide or herbicide. Its structural features allow it to interact with biological systems of pests, potentially leading to their inhibition or death. Such applications are crucial in developing sustainable agricultural practices that reduce reliance on traditional chemical pesticides .
Biochemical Research
Metabolic Studies
The compound is utilized in metabolic studies due to its structural similarity to various natural products involved in metabolic pathways. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic processes and enzyme functions .
Data Tables
Case Studies
-
Antibacterial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against MRSA strains. The study involved testing various concentrations of the compound and assessing its Minimum Inhibitory Concentration (MIC) against multiple bacterial strains. -
Antioxidant Activity Assessment
Another research project focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in nutraceutical formulations. -
Pesticidal Testing
Field trials conducted with formulations containing this compound demonstrated effective pest control with minimal environmental impact compared to conventional pesticides.
Mechanism of Action
The mechanism of action of 3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The amino group and dihydroxyethyl side chain can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(a) D-Glucono-1,4-Lactone
(b) (R)-5-((S)-1,2-Dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one
(c) Vitamin C (Ascorbic Acid)
- Structure : (R)-3,4-dihydroxy-5-((S)-1,2-dihydroxyethyl)furan-2(5H)-one .
- Key Differences: Contains an enediol system (double bond between C2 and C3) instead of a saturated furanone ring.
- Function : Essential antioxidant in humans, critical for collagen synthesis and redox balance .
Functional Comparison
Pharmacological and Industrial Relevance
- The amino group in this compound may enhance its interaction with bacterial receptors compared to hydroxylated analogues, though its exact mechanism remains understudied .
- D-Glucono-1,4-Lactone’s stability and low toxicity make it ideal for food preservation, unlike the microbial-signaling-focused target compound .
- Vitamin C’s redox activity is unparalleled among furanone derivatives due to its conjugated enediol system .
Biological Activity
3-Amino-5-(1,2-dihydroxyethyl)dihydrofuran-2(3H)-one, also known as Hexonic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C6H10O4N
- CAS Number : 501952-19-8
- Synonyms : Hexonic acid, 2-amino-2,3-dideoxy-, gamma-lactone (9CI)
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .
Cytotoxicity and Anti-cancer Activity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. A study conducted on human cervical (HeLa) and lung (A549) carcinoma cells showed that the compound exhibited selective cytotoxicity at higher concentrations (25 µM) while not significantly affecting normal cell lines at lower doses. This selectivity suggests potential applications in targeted cancer therapies .
The mechanisms through which this compound exerts its biological effects appear to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been observed to influence pathways related to the regulation of reactive oxygen species (ROS) and apoptosis in cancer cells .
Case Studies
- Cytotoxicity Assay : In a comparative study, this compound was tested against standard chemotherapeutic agents. The results indicated that while the compound has lower cytotoxicity than some established drugs, it possesses a unique mechanism that could be exploited in combination therapies .
- Antioxidant Activity Assessment : The antioxidant capacity was measured using DPPH and ABTS assays. The compound demonstrated a dose-dependent scavenging effect on both radicals, comparable to well-known antioxidants like ascorbic acid .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Focus | Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Cytotoxicity | HeLa | 25 | Significant cytotoxicity |
| Cytotoxicity | A549 | 25 | Selective cytotoxicity |
| Antioxidant Activity | - | Varies | Dose-dependent radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
